molecular formula C10H15ClN2O2S B2596782 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide CAS No. 1016531-70-6

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2596782
CAS No.: 1016531-70-6
M. Wt: 262.75
InChI Key: GQKPVPIFAINCHD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the binding . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-pentan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-4-8(2)13-16(14,15)9-5-6-10(11)12-7-9/h5-8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKPVPIFAINCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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